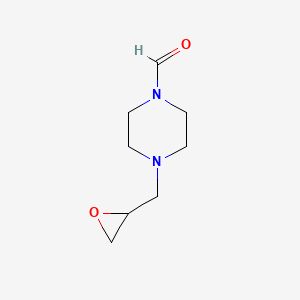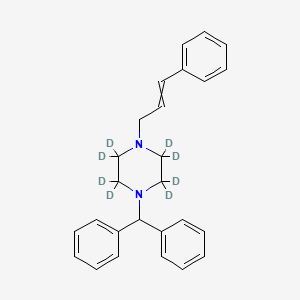
Diisobutylcarbinol-13C4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisobutylcarbinol-13C4, also known as 2,6-Dimethyl-4-heptanol-13C4, is a labeled compound used primarily in scientific research. It is a stable isotope-labeled version of diisobutylcarbinol, which is an alcohol with the molecular formula C9H20O. The compound is often utilized in various analytical and research applications due to its unique isotopic labeling .
准备方法
Synthetic Routes and Reaction Conditions: Diisobutylcarbinol-13C4 can be synthesized through the catalytic hydrogenation of diisobutyl ketone. The reaction typically involves the use of hydrogen gas and a suitable catalyst, such as palladium or platinum, under controlled temperature and pressure conditions. The process is carried out in a fixed-bed reactor with a gas chromatograph for monitoring the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous monitoring helps in achieving efficient production .
化学反应分析
Types of Reactions: Diisobutylcarbinol-13C4 undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents.
Reduction: Further reduction to hydrocarbons under specific conditions.
Substitution: Reaction with halogens or other substituents to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogens like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Formation of diisobutyl ketone or related aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学研究应用
Diisobutylcarbinol-13C4 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Used in the synthesis of fragrances and other specialty chemicals.
作用机制
The mechanism of action of diisobutylcarbinol-13C4 involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The isotopic labeling allows for precise tracking of its metabolic pathways and interactions within biological systems .
相似化合物的比较
Diisobutylcarbinol: The non-labeled version of the compound.
2,6-Dimethyl-4-heptanol: Another structural isomer with similar properties.
Isobutyl alcohol: A related alcohol with a different carbon chain structure.
Uniqueness: Diisobutylcarbinol-13C4 is unique due to its isotopic labeling, which makes it particularly valuable in research applications. The presence of carbon-13 isotopes allows for detailed studies of metabolic and chemical processes that are not possible with non-labeled compounds .
属性
IUPAC Name |
2,6-di((113C)methyl)(1,7-13C2)heptan-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-7(2)5-9(10)6-8(3)4/h7-10H,5-6H2,1-4H3/i1+1,2+1,3+1,4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQPUEQDBSPXTE-JCDJMFQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C([13CH3])CC(CC([13CH3])[13CH3])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
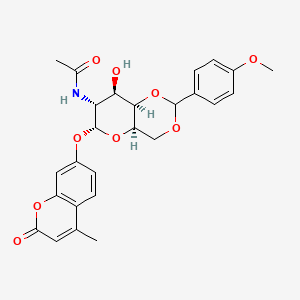
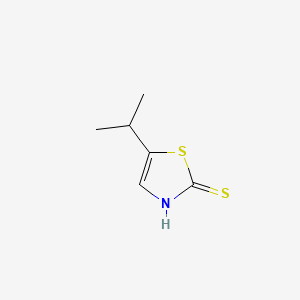
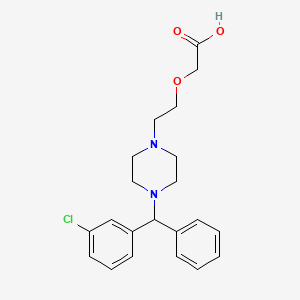
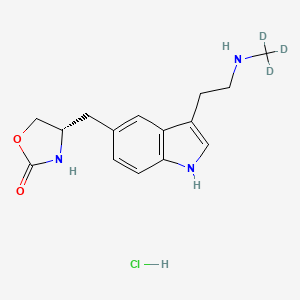

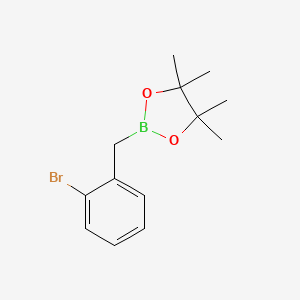
![4-[[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-4H-1,2,4-triazole](/img/structure/B589774.png)
![1H-[1,4]Oxazino[4,3-a]benzimidazol-3(4H)-one](/img/structure/B589775.png)
